molecular formula C18H23NO5 B1681855 4-[2-[2-(3,4-Dimethoxyphenyl)ethylamino]-1-hydroxyethyl]benzene-1,2-diol CAS No. 96843-99-1

4-[2-[2-(3,4-Dimethoxyphenyl)ethylamino]-1-hydroxyethyl]benzene-1,2-diol

Cat. No.: B1681855
CAS No.: 96843-99-1
M. Wt: 333.4 g/mol
InChI Key: DIPGFXJERHNAQQ-UHFFFAOYSA-N
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Description

Preparation Methods

The synthetic route for T-0509 involves the following steps:

Chemical Reactions Analysis

T-0509 undergoes various chemical reactions, including:

Scientific Research Applications

T-0509 has a wide range of scientific research applications:

Mechanism of Action

T-0509 exerts its effects by selectively binding to and activating beta 1 receptors. This activation leads to the stimulation of the cyclic adenosine monophosphate (cAMP) signaling pathway, which enhances myocardial contractility. The molecular targets involved include the beta 1 adrenergic receptors on cardiac muscle cells .

Comparison with Similar Compounds

T-0509 is unique compared to other beta 1 receptor agonists due to its high selectivity and potency. Similar compounds include:

T-0509 stands out due to its selective action on beta 1 receptors, making it a valuable tool in cardiovascular research and potential therapeutic applications.

Properties

CAS No.

96843-99-1

Molecular Formula

C18H23NO5

Molecular Weight

333.4 g/mol

IUPAC Name

4-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-1-hydroxyethyl]benzene-1,2-diol

InChI

InChI=1S/C18H23NO5/c1-23-17-6-3-12(9-18(17)24-2)7-8-19-11-16(22)13-4-5-14(20)15(21)10-13/h3-6,9-10,16,19-22H,7-8,11H2,1-2H3

InChI Key

DIPGFXJERHNAQQ-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CCNCC(C2=CC(=C(C=C2)O)O)O)OC

Canonical SMILES

COC1=C(C=C(C=C1)CCNCC(C2=CC(=C(C=C2)O)O)O)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

1-(3,4-dimethoxyphenethylamino)-2-(3,4-dihydroxyphenyl)ethanol
RP333
RP333, (R)-isomer
RP333, dihydrochloride, (+)-isomer
RP333, hydrochloride
T 0509
T-0509

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[2-[2-(3,4-Dimethoxyphenyl)ethylamino]-1-hydroxyethyl]benzene-1,2-diol
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4-[2-[2-(3,4-Dimethoxyphenyl)ethylamino]-1-hydroxyethyl]benzene-1,2-diol
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4-[2-[2-(3,4-Dimethoxyphenyl)ethylamino]-1-hydroxyethyl]benzene-1,2-diol
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4-[2-[2-(3,4-Dimethoxyphenyl)ethylamino]-1-hydroxyethyl]benzene-1,2-diol
Reactant of Route 5
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4-[2-[2-(3,4-Dimethoxyphenyl)ethylamino]-1-hydroxyethyl]benzene-1,2-diol
Reactant of Route 6
4-[2-[2-(3,4-Dimethoxyphenyl)ethylamino]-1-hydroxyethyl]benzene-1,2-diol

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